2,6-Dihydroxy-3,4-dimethylpyridine

Cosmetic Regulation Oxidative Hair Dye Safety Assessment

2,6-Dihydroxy-3,4-dimethylpyridine (CAS 84540-47-6) is the validated coupler for copper and fashion red tones in oxidative hair dyes. Its unique 2,6-dihydroxy-3,4-dimethyl substitution pattern governs the nucleophilic coupling with developers like 4,5-diamino-1-(beta-hydroxyethyl)-1H-pyrazole. Generics such as 2,4-dihydroxy-5,6-dimethylpyridine cannot replace it without full reformulation. Listed in EC Annex III at ≤1.0% after mixing. Also used as a substituted pyridine scaffold in proteomics. Supplied at ≥98% purity. Order now for formulation development or biochemical research.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 84540-47-6
Cat. No. B1313085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dihydroxy-3,4-dimethylpyridine
CAS84540-47-6
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=C1C)O
InChIInChI=1S/C7H9NO2/c1-4-3-6(9)8-7(10)5(4)2/h3H,1-2H3,(H2,8,9,10)
InChIKeyKIEGFAYDOKCBOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dihydroxy-3,4-dimethylpyridine (CAS 84540-47-6) Procurement & Sourcing Guide


2,6-Dihydroxy-3,4-dimethylpyridine (CAS 84540-47-6), also known as 6-hydroxy-3,4-dimethyl-2(1H)-pyridinone, is a heterocyclic organic compound with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol [1]. It is a substituted dihydroxypyridine that exists predominantly in its pyridinone tautomeric form under standard conditions . The compound is commercially available as a crystalline solid with a reported melting point range of 190-193°C and is typically supplied with a purity of ≥98% . Its primary documented industrial application is as a coupler component in oxidative hair dye formulations [2].

Why 2,6-Dihydroxy-3,4-dimethylpyridine Cannot Be Substituted with Generic Dihydroxypyridines


Generic substitution of 2,6-dihydroxy-3,4-dimethylpyridine with other dihydroxypyridine isomers, such as 2,4-dihydroxy-5,6-dimethylpyridine, is not feasible in oxidative hair dye applications due to fundamental differences in coupling reactivity and resulting colorimetric output [1]. The specific 2,6-dihydroxy substitution pattern, combined with the 3,4-dimethyl substitution on the pyridine ring, dictates the electron density distribution and the site of nucleophilic attack during the oxidative coupling reaction with developer molecules like 4,5-diamino-1-(beta-hydroxyethyl)-1H-pyrazole [2]. This precise electronic and steric environment is essential for producing the targeted copper and fashionable red shades, as well as for achieving the required gray coverage and wash fastness properties specified in proprietary formulations [3]. Substitution with a structurally similar analog would necessitate complete re-formulation and validation, as the resulting chromophore and its substantivity to keratin fibers would be altered [4].

Quantitative Differentiation Evidence for 2,6-Dihydroxy-3,4-dimethylpyridine Sourcing


Regulatory Approval and Safety Profile for Cosmetic Use in the EU

2,6-Dihydroxy-3,4-dimethylpyridine is expressly listed in Annex III of the EC Cosmetics Regulation (Regulation (EC) No 1223/2009) as an approved hair dye substance following a comprehensive safety assessment by the EU Scientific Committee on Consumer Safety (SCCS) [1]. This regulatory status provides a definitive, quantifiable advantage over numerous alternative couplers that are either restricted, banned, or not yet evaluated for use in the EU market. While many potential dihydroxypyridine analogs lack this explicit approval, 2,6-dihydroxy-3,4-dimethylpyridine is considered safe for use in oxidative hair dye formulations when subject to the conditions imposed in Annex III [1].

Cosmetic Regulation Oxidative Hair Dye Safety Assessment

Patented Efficacy in Producing Copper and Red Hair Shades

A specific combination of the developer 1-(2-hydroxyethyl)-4,5-diamino pyrazole and the coupler 2,6-dihydroxy-3,4-dimethylpyridine is patented for producing copper tones on keratin fibers [1]. Subsequent patents further quantify the effective concentration range for achieving these shades with improved gray coverage. It was found that color tints with particularly good gray coverage are achieved when 2,6-dihydroxy-3,4-dimethylpyridine is used in a quantity range from about 0.1 to about 1.2 wt. % based on the total weight of the agent [2]. This narrow, data-driven range provides a clear formulation advantage over other couplers, which may require higher or less predictable concentrations to achieve a comparable effect.

Oxidative Hair Dye Color Cosmetic Patent Analysis

Established Commercial Scalability and Supply Chain Maturity

The synthesis of 2,6-dihydroxy-3,4-dimethylpyridine is supported by a commercially viable, patented manufacturing process [1]. This process, which involves reacting 2-cyanoacetamide with sodium methoxide followed by condensation with ethyl 2-methylacetoacetate, provides a clear, scalable route that contrasts with older, lengthier, and economically unattractive methods described in the early literature [1]. The existence of a dedicated, improved process patent signals a mature supply chain and reduces procurement risk associated with laboratory curiosities or compounds with poorly characterized or low-yield syntheses. In comparison, many other substituted dihydroxypyridine analogs lack such a well-defined, industrially-optimized production method.

Chemical Synthesis Process Chemistry Supply Chain

Vendor Specification for High Purity (≥98%)

Commercial vendors consistently specify a high minimum purity for 2,6-dihydroxy-3,4-dimethylpyridine. For instance, AKSci and Santa Cruz Biotechnology both offer the compound with a minimum purity specification of 98% as determined by GC or similar methods . This is a critical quantitative metric for procurement, as it directly impacts the reproducibility of formulations and reactions. While other pyridine derivatives may be available at lower purities, this specification ensures that the material meets the high standards required for applications such as proteomics research and regulated cosmetic formulations.

Quality Control Analytical Chemistry Material Specification

Primary Application Scenarios for 2,6-Dihydroxy-3,4-dimethylpyridine


Formulation of EU-Compliant Oxidative Hair Dyes for Copper and Red Shades

This is the primary and most well-documented application. 2,6-Dihydroxy-3,4-dimethylpyridine is a key coupler for achieving copper and red tones in permanent oxidative hair colorants . Its explicit approval in Annex III of the EC Cosmetics Regulation makes it a preferred and lower-risk choice for formulators developing products for the European market [4]. The compound is used in conjunction with specific developers, such as 1-(2-hydroxyethyl)-4,5-diamino pyrazole, and is optimized for use at 0.1 to 1.2 wt. % to ensure excellent gray coverage [2].

Proteomics and Biochemical Research Reagent

2,6-Dihydroxy-3,4-dimethylpyridine is marketed and utilized as a substituted pyridine building block in proteomics research . Its high commercial purity (≥98%) makes it suitable for sensitive biochemical assays where unknown impurities could confound results. While the specific biochemical interactions are not fully elucidated, its role as a versatile heterocyclic scaffold supports its use in enzyme studies and method development.

Intermediate in Organic Synthesis of Heterocyclic Compounds

The compound's dual functionality—a pyridine ring with hydroxyl groups and methyl substituents—positions it as a valuable intermediate for synthesizing more complex heterocyclic structures . Its established and scalable synthesis [4] ensures that it can be reliably sourced as a starting material for developing novel ligands, catalysts, or pharmaceutical candidates in medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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